molecular formula C18H21N3O4S2 B2377731 4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 320367-82-6

4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2377731
CAS No.: 320367-82-6
M. Wt: 407.5
InChI Key: LDLHCAYGRPGBJY-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the inhibition of specific kinases involved in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzamide core, the introduction of the morpholinosulfonyl group, and the construction of the tetrahydrobenzo[d]thiazole ring. Common reagents used in these steps include sulfonyl chlorides, amines, and thiazole derivatives. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in modulating cellular pathways and protein interactions.

    Medicine: Explored as a potential therapeutic agent for diseases involving kinase dysregulation, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c22-17(20-18-19-15-3-1-2-4-16(15)26-18)13-5-7-14(8-6-13)27(23,24)21-9-11-25-12-10-21/h5-8H,1-4,9-12H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLHCAYGRPGBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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